molecular formula C16H28N2O3 B6802600 N-[2-(cyclohepten-1-yl)ethyl]-2-(1-hydroxyethyl)morpholine-4-carboxamide

N-[2-(cyclohepten-1-yl)ethyl]-2-(1-hydroxyethyl)morpholine-4-carboxamide

Cat. No.: B6802600
M. Wt: 296.40 g/mol
InChI Key: ABLXCMLZVHVIIZ-UHFFFAOYSA-N
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Description

N-[2-(cyclohepten-1-yl)ethyl]-2-(1-hydroxyethyl)morpholine-4-carboxamide is a complex organic compound with a unique structure that combines a cycloheptene ring, a morpholine ring, and a carboxamide group

Properties

IUPAC Name

N-[2-(cyclohepten-1-yl)ethyl]-2-(1-hydroxyethyl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O3/c1-13(19)15-12-18(10-11-21-15)16(20)17-9-8-14-6-4-2-3-5-7-14/h6,13,15,19H,2-5,7-12H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABLXCMLZVHVIIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CN(CCO1)C(=O)NCCC2=CCCCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohepten-1-yl)ethyl]-2-(1-hydroxyethyl)morpholine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of cycloheptene with an appropriate alkylating agent to introduce the ethyl group. This intermediate is then reacted with morpholine and subsequently functionalized to introduce the hydroxyethyl and carboxamide groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohepten-1-yl)ethyl]-2-(1-hydroxyethyl)morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield a ketone, while reduction of the carboxamide group may produce an amine.

Scientific Research Applications

N-[2-(cyclohepten-1-yl)ethyl]-2-(1-hydroxyethyl)morpholine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-[2-(cyclohepten-1-yl)ethyl]-2-(1-hydroxyethyl)morpholine-4-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved can include inhibition of enzyme activity, activation of signaling pathways, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Hydroxyethyl)morpholine: Shares the morpholine ring and hydroxyethyl group but lacks the cycloheptene and carboxamide groups.

    2-Morpholinoethanol: Similar structure but without the cycloheptene ring and carboxamide group.

    N-(2-Hydroxyethyl)morpholine: Contains the morpholine and hydroxyethyl groups but differs in the rest of the structure.

Uniqueness

N-[2-(cyclohepten-1-yl)ethyl]-2-(1-hydroxyethyl)morpholine-4-carboxamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties

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